2-(4-methoxyphenyl)-1-methyl-1H-indole

Description

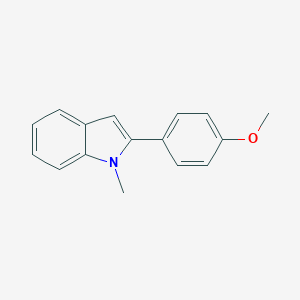

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPKLFZRXJREBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355622 | |

| Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61843-43-4 | |

| Record name | 2-(4-methoxyphenyl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 4 Methoxyphenyl 1 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons.

¹H NMR Spectral Analysis in Indole (B1671886) Systems

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. In indole systems, the chemical shifts (δ) of the protons are influenced by the aromaticity of the indole ring and the electronic effects of its substituents. For 2-(4-methoxyphenyl)-1-methyl-1H-indole, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the indole ring, the methoxyphenyl group, and the N-methyl group.

The protons of the indole ring typically appear in the aromatic region of the spectrum. The proton at the C3 position of the indole ring is expected to show a singlet. The protons on the benzene (B151609) ring of the indole moiety will show a complex pattern of multiplets due to spin-spin coupling. The protons of the 4-methoxyphenyl (B3050149) group will appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. The methoxy (B1213986) group protons will present as a sharp singlet, typically in the upfield region of the aromatic signals, and the N-methyl protons will also appear as a singlet, further upfield.

Table 1: Representative ¹H NMR Spectral Data for Substituted Indole Systems.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole H-3 | ~6.5-7.0 | s |

| Aromatic H | ~7.0-8.0 | m |

| OCH₃ | ~3.8 | s |

| N-CH₃ | ~3.7 | s |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the indole derivative.

¹³C NMR Spectral Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment. In the case of this compound, the ¹³C NMR spectrum will show signals for all the carbon atoms in the indole and methoxyphenyl rings, as well as the methyl carbons.

The C2 carbon of the indole ring, being adjacent to the nitrogen and substituted with the methoxyphenyl group, will appear at a downfield chemical shift. The other carbons of the indole ring will have characteristic chemical shifts that can be assigned based on established data for indole systems. The carbons of the methoxyphenyl group will also show distinct signals, with the carbon bearing the methoxy group appearing at a significantly downfield position. The methoxy and N-methyl carbons will have signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Indole C-2 | ~140-145 |

| Indole C-3 | ~100-105 |

| Indole C-3a | ~128-132 |

| Indole C-4 | ~120-125 |

| Indole C-5 | ~120-125 |

| Indole C-6 | ~120-125 |

| Indole C-7 | ~110-115 |

| Indole C-7a | ~135-140 |

| Methoxyphenyl C-1' | ~125-130 |

| Methoxyphenyl C-2', C-6' | ~130-135 |

| Methoxyphenyl C-3', C-5' | ~113-118 |

| Methoxyphenyl C-4' | ~158-162 |

| OCH₃ | ~55 |

| N-CH₃ | ~30-35 |

Note: These are approximate values and can be influenced by the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. researchgate.net For this compound, an HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to. This allows for the definitive assignment of the ¹H and ¹³C NMR spectra, confirming the connectivity within the molecule. For instance, the signal for the N-methyl protons would be correlated with the N-methyl carbon signal, and the aromatic protons would be correlated with their corresponding aromatic carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic rings and the methyl groups, typically observed in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=C stretching vibrations of the aromatic indole and methoxyphenyl rings, which appear in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations of the indole ring, usually found around 1360-1310 cm⁻¹.

C-O stretching vibrations of the methoxy group, which are typically strong and appear in the range of 1250-1000 cm⁻¹. Specifically, the aryl ether C-O stretch is expected around 1250 cm⁻¹.

Out-of-plane C-H bending vibrations of the substituted benzene rings, which can provide information about the substitution pattern and are observed in the 900-675 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃) | Stretching | 2950-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Indole C-N | Stretching | 1360-1310 |

| Aryl C-O (ether) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| Aromatic C-H | Out-of-plane bending | 900-675 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (C₁₆H₁₅NO, molecular weight: 237.30 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the substituents and fragmentation of the indole ring itself. For this compound, characteristic fragments could include the loss of the methyl group (M-15), the methoxy group (M-31), or cleavage of the bond between the indole and the methoxyphenyl ring.

Table 4: Predicted Mass Spectrometry Data for this compound.

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 237 | Molecular Ion |

| [M-CH₃]⁺ | 222 | Loss of a methyl group |

| [M-OCH₃]⁺ | 206 | Loss of a methoxy group |

| [C₉H₈N]⁺ | 130 | Fragment corresponding to the methylindole moiety |

| [C₇H₇O]⁺ | 107 | Fragment corresponding to the methoxyphenyl moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-conjugated system formed by the indole and methoxyphenyl rings. mdpi.com

Indole itself typically shows two main absorption bands around 220 nm and 270-290 nm, corresponding to π→π* transitions. researchdata.edu.au The substitution with a 4-methoxyphenyl group at the C2 position and a methyl group at the N1 position will likely cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system and the electron-donating nature of the substituents. dergipark.org.tr The spectrum would be useful for confirming the presence of the conjugated aromatic system.

Table 5: Expected UV-Vis Absorption Maxima for this compound.

| Transition | Expected Wavelength (λ_max, nm) |

|---|---|

| π→π* | ~230-250 |

| π→π* | ~280-310 |

Note: The exact λ_max values can be influenced by the solvent polarity.

X-ray Single Crystal Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govspringernature.com The technique involves irradiating a high-quality single crystal with a focused beam of X-rays. The electrons within the crystal's atoms diffract this beam, producing a unique pattern of reflections. By meticulously measuring the positions and intensities of these reflections, a detailed electron density map of the asymmetric unit can be generated. This map allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's structure. researchgate.net

For a compound such as this compound, the initial step would involve the growth of diffraction-quality single crystals, a process often requiring careful experimentation with various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, it is subjected to X-ray analysis to yield the detailed structural data that forms the basis for the analyses described in the following subsections.

Determination of Molecular Conformation and Isomerism

The conformation of this compound, specifically the spatial relationship between the indole and the 4-methoxyphenyl ring systems, would be a primary finding from an SCXRD study. The key conformational descriptor is the torsion angle around the C-C single bond connecting these two aromatic moieties. Due to steric hindrance between the hydrogen atoms on the respective rings, a completely planar conformation is unlikely. The crystal structure would reveal the precise dihedral angle, which is a result of the balance between intramolecular steric effects and the influence of intermolecular packing forces within the crystal lattice.

While this compound does not possess any chiral centers and therefore does not exhibit stereoisomerism, it could potentially display polymorphism. Polymorphs are different crystalline forms of the same compound that can arise from variations in crystallization conditions. These different forms, while chemically identical, can have distinct molecular conformations and packing arrangements, leading to different physical properties. An X-ray diffraction study is essential to identify and characterize any such polymorphic forms.

Analysis of Intermolecular and Intramolecular Interactions

The packing of molecules within a crystal is a complex interplay of various non-covalent forces. A detailed crystallographic analysis of this compound would allow for a thorough investigation of these interactions, which dictate the supramolecular architecture.

Hydrogen Bonding: The methylation of the indole nitrogen (N1) precludes the formation of the classic N-H···π or N-H···O hydrogen bonds that are often dominant interactions in the crystal structures of other indole derivatives. nih.goviucr.org However, the molecule can still participate in weaker hydrogen bonding. The oxygen atom of the methoxy group is a potential acceptor for weak C-H···O hydrogen bonds from the methyl group or aromatic C-H donors of neighboring molecules. Such interactions have been observed to direct the formation of supramolecular chains in other methoxyphenyl-containing crystal structures. researchgate.netnih.gov

π-π Stacking: The presence of two extended aromatic systems (the indole and the phenyl rings) makes π-π stacking a highly probable and significant interaction in the crystal packing. This interaction involves the attractive, non-covalent force between the electron clouds of adjacent aromatic rings. The analysis would determine the geometry of this stacking, such as the centroid-to-centroid distance and the degree of parallel displacement or T-shaped arrangement, which are critical for understanding the packing efficiency.

The table below presents typical geometric parameters for intermolecular interactions observed in the crystal structures of related indole-containing compounds, illustrating the type of data that would be obtained from an analysis of this compound.

Table 1: Illustrative Geometries of Intermolecular Interactions in Indole Derivatives (Note: This data is from related compounds and is for illustrative purposes only)

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

|---|---|---|---|---|

| N-H···π | N-H···Cg(Aromatic Ring) | 3.5 - 3.8 | 140 - 160 | 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole iucr.org |

| C-H···O | C-H···O(carbonyl) | 3.2 - 3.5 | 150 - 170 | 2-Methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone researchgate.net |

| C-H···π | C-H···Cg(Aromatic Ring) | 3.6 - 3.9 | 130 - 150 | 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole nih.gov |

A complete crystallographic study would provide a similar, but specific, set of geometric data for this compound, allowing for a quantitative understanding of the balance of forces, including van der Waals interactions, that stabilize its three-dimensional solid-state structure.

Computational Chemistry and Molecular Modeling Studies of 2 4 Methoxyphenyl 1 Methyl 1h Indole

Quantum Chemical Calculations (DFT and Ab-initio Methods)

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab-initio methods, are standard tools for investigating molecular properties from first principles. mdpi.comarxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and other characteristics of a molecule. riken.jp

Optimized Geometry and Energetic Properties

This step involves finding the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. scispace.com The calculation would yield precise bond lengths, bond angles, and dihedral angles. Energetic properties, such as the total energy of the molecule, would also be determined, providing a measure of its stability. reddit.com

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmaterialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the potential for intramolecular charge transfer upon electronic excitation. nih.gov A smaller gap generally indicates a molecule is more reactive. nih.gov

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. researchgate.net This analysis provides insight into the distribution of electrons across the molecular structure, which influences properties like the dipole moment, molecular electrostatic potential, and the nature of chemical bonds. researchgate.net It helps identify electrophilic and nucleophilic sites within the molecule.

Prediction of Spectroscopic Parameters (Theoretical IR, NMR, UV)

Computational methods can predict various spectroscopic parameters. Theoretical Infrared (IR) spectra are calculated by determining the vibrational frequencies of the molecule's bonds. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. orientjchem.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.

Excited State Properties (e.g., Dipole Moments)

Upon absorption of light, a molecule transitions to an electronically excited state, which can have a significantly different electron distribution compared to the ground state. Calculations can determine properties of these excited states, such as their dipole moments. The change in dipole moment between the ground and excited states is crucial for understanding the molecule's interaction with solvents and its potential applications in areas like materials science.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, like those from a laser. Computational chemistry can predict NLO properties such as polarizability (α) and hyperpolarizability (β and γ). Molecules with significant charge transfer characteristics and extended π-conjugated systems often exhibit large NLO responses, making them candidates for applications in photonics and optical communications.

While the framework for such a computational study is clear, the specific data and detailed research findings for 2-(4-methoxyphenyl)-1-methyl-1H-indole remain subjects for future investigation.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

A thorough search of scientific databases for studies predicting the protein-ligand binding mode of this compound yielded no specific results. While general methodologies for predicting binding poses are well-established, their application to this particular compound has not been documented in the available literature. Such a study would typically involve docking the compound into the active site of a target protein to predict its binding conformation and affinity, providing insights into potential intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

Similarly, no dedicated interaction analyses for this compound with the specified biological targets were found. Research on other, structurally distinct indole (B1671886) derivatives has shown engagement with these targets:

DNA Gyrase: Certain indole-based compounds have been investigated as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication. oup.comnih.gov Computational studies on these other molecules have helped to elucidate their binding mechanisms. rjeid.comnih.govresearchgate.net However, no such analysis has been published for this compound.

Viral Enzymes: The broader class of indole derivatives has been explored for potential antiviral activity, with computational studies targeting enzymes like the Hepatitis C NS5B polymerase and HIV-1 proteins. thepharmajournal.comnih.govfrontiersin.orgresearchgate.net These studies provide a framework for how indole scaffolds can interact with viral targets, but specific data for this compound is not available.

GPR84: The G protein-coupled receptor 84 (GPR84) is an inflammatory target, and some complex indole-containing molecules have been identified as antagonists. nih.govacs.org Homology modeling and molecular dynamics have been employed to understand their binding, but these findings are not directly applicable to this compound, for which no GPR84 interaction studies were found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the stability of a ligand-receptor complex, conformational changes in the protein upon binding, and the dynamics of the interactions.

A review of the literature found no published molecular dynamics simulations specifically involving the compound this compound. While MD simulations are frequently used to validate docking poses and assess the stability of complexes for other indole derivatives, nih.govnih.govacs.orgtandfonline.com this specific molecule has not been the subject of such a study in the available scientific reports.

Structure Activity Relationship Sar Investigations for 2 4 Methoxyphenyl 1 Methyl 1h Indole Analogues

Influence of Indole (B1671886) Core Substitutions on Biological Activity

Substitutions on the indole nucleus of 2-arylindoles have a profound impact on their biological profile. The electronic and steric properties of these substituents can modulate the affinity and efficacy of the compounds for their biological targets.

Research into 3-substituted-1H-imidazol-5-yl-1H-indoles has shown that halogen substitution on the indole ring influences antimicrobial activity. For instance, while unsubstituted and 5-fluoro analogues of certain indole-imidazoles were inactive or weakly active against methicillin-resistant Staphylococcus aureus (MRSA), other halogenated derivatives displayed enhanced potency. nih.gov This highlights the nuanced role of substituents at the C-5 and C-6 positions in determining antibacterial efficacy. nih.gov

In the context of anticancer activity, particularly as tubulin polymerization inhibitors, modifications on the indole ring have been extensively studied. For example, in a series of 2-aryl-3-aroyl indoles, a methoxy (B1213986) group at the C-6 position of the indole was a common feature in many potent compounds. chula.ac.th The introduction of a methoxy group at the C-7 position also yielded a highly active compound, comparable in potency to the lead compound OXi8006, a known vascular disrupting agent. chula.ac.th

Furthermore, studies on indole derivatives as kinase inhibitors have underscored the importance of substitution patterns on the indole core for achieving selectivity and potency. nih.gov For instance, substitutions at the C-4 position have been shown to yield potent PI3K inhibitors, while modifications at the C-2 and C-6 positions have led to the discovery of CDK5 inhibitors. nih.gov

The following table summarizes the influence of various substituents on the indole core on the biological activity of 2-arylindole analogues.

| Indole Core Position | Substituent | Biological Activity | Key Findings | Reference |

| C-3 | -(CH₂)-tetrazole | Antifungal | The introduction of a tetrazole moiety at this position has been explored for antifungal properties. | nih.gov |

| C-5 | Halogen (F, Cl, Br) | Antimicrobial (Anti-MRSA) | Halogenation at the C-5 position can significantly impact anti-MRSA activity, with some halogens enhancing potency while others diminish it. | nih.gov |

| C-6 | Methoxy | Anticancer (Tubulin Inhibition) | A methoxy group at this position is a common feature in potent 2-aryl-3-aroyl indole-based tubulin inhibitors. | chula.ac.th |

| C-7 | Methoxy | Anticancer (Tubulin Inhibition) | A methoxy group at the C-7 position can lead to highly potent tubulin polymerization inhibitors. | chula.ac.th |

| C-4 | Various | Kinase Inhibition (PI3K) | Substitutions at this position are crucial for developing potent PI3K inhibitors. | nih.gov |

| C-6 | Various | Kinase Inhibition (CDK5) | Modifications at this position have been explored for the development of selective CDK5 inhibitors. | nih.gov |

Role of the N-Methyl Group in Pharmacological Modulation

The methylation of the indole nitrogen at the N-1 position is a critical modification that can significantly alter the pharmacological properties of 2-arylindoles. This "magic methyl" effect can influence the compound's conformation, lipophilicity, and ability to form hydrogen bonds, thereby impacting its interaction with biological targets. nih.gov

In the development of anticancer agents, N-1 methylation has been shown to dramatically enhance activity. For instance, in a series of indole-based tubulin polymerization inhibitors, the methyl substitution at the N-1 position of the indole ring increased the activity by approximately 60-fold compared to the unsubstituted N-H analogue. epa.gov Conversely, in other series of anticancer compounds, the presence of an N-H bond is crucial for activity, and its replacement with a methyl group can lead to a decrease or complete loss of potency. epa.gov For example, in a series of indolyl-1,2,4-triazoles, the N-methylindole derivatives showed beneficial anticancer activity. mdpi.com

The importance of the indole N-H as a hydrogen bond donor is also highlighted in the development of inhibitors for other targets. In a study of RXFP3 agonists, methylation of the indole nitrogen resulted in a complete loss of activity, suggesting that the N-H group is essential for binding to the receptor. nih.gov

The table below provides examples of how N-methylation affects the biological activity of indole derivatives.

| Compound Series | Biological Target/Activity | Effect of N-Methylation | Key Findings | Reference |

| Indole-based Tubulin Inhibitors | Tubulin Polymerization | Significant increase in activity | N-1 methylation enhanced activity by approximately 60-fold. | epa.gov |

| Indolyl-1,2,4-triazoles | Anticancer | Beneficial for activity | N-methylindole analogues were found to be active. | mdpi.com |

| RXFP3 Agonists | RXFP3 Receptor | Complete loss of activity | The indole N-H is likely a crucial hydrogen bond donor for receptor binding. | nih.gov |

| 2-Phenylindole Analogues | Nitric Oxide Synthase/NFκB Inhibition | Varied effects | N-alkylation was explored to optimize inhibitory activity. | nih.gov |

Impact of the 4-Methoxyphenyl (B3050149) Moiety on Target Interaction

The 4-methoxyphenyl group at the C-2 position of the indole scaffold plays a pivotal role in directing the molecule's interaction with its biological targets. The methoxy group, with its electron-donating and hydrogen bond-accepting capabilities, can significantly influence the binding affinity and selectivity of the compound.

In the context of ALOX15 inhibition, the 4-methoxyphenyl moiety has been described as an "allosteric determinant" required for the selective inhibition of the enzyme's linoleate (B1235992) oxygenase activity. ijpsr.com The position of this methoxy group within the enzyme's binding pocket is crucial for inducing the allosteric effects that modulate the enzyme's catalytic activity. ijpsr.com

As tubulin polymerization inhibitors, the substitution pattern on the 2-aryl ring is a key determinant of potency. While many potent inhibitors feature a 3',4',5'-trimethoxyphenyl group, mimicking the A-ring of combretastatin (B1194345) A-4, analogues with a 4-methoxyphenyl group have also been investigated. epa.govnih.gov In some cases, the replacement of a more complex substitution pattern with a simpler 4-methoxyphenyl group can lead to a decrease in activity, indicating the importance of multiple methoxy groups for optimal interaction with the colchicine (B1669291) binding site on tubulin. epa.gov

The following table illustrates the impact of the 4-methoxyphenyl group and related substitutions on the biological activity of 2-arylindoles.

| Compound Series | Biological Target/Activity | Role of the 4-Methoxyphenyl Moiety | Key Findings | Reference |

| Substituted 5-(4-Methoxyphenyl)-1H-indoles | ALOX15 Inhibition | Allosteric determinant | The 4-methoxy group is critical for selective allosteric inhibition of linoleate oxygenase activity. | ijpsr.com |

| Arylthioindoles | Tubulin Polymerization Inhibition | Potency determinant | While 3,4,5-trimethoxyphenyl substitution is often optimal, the 4-methoxyphenyl group is also explored in SAR studies. | nih.gov |

| 2-Aryl-3-aroyl Indoles | Anticancer (Tubulin Inhibition) | Potency modulation | A 3'-hydroxy-4'-methoxy substitution pattern on the 2-aryl ring is a feature of many potent inhibitors. | chula.ac.th |

| Indole-imidazole derivatives | Aromatase Inhibition | Potency determinant | A 4-(trifluoromethyl)phenyl group was found to be a potent substituent in this series. |

Strategic Modifications for Enhanced Biological Potential

The quest for 2-(4-methoxyphenyl)-1-methyl-1H-indole analogues with improved therapeutic profiles has led to various strategic modifications aimed at enhancing their biological potential. These strategies often involve the application of medicinal chemistry principles such as isosteric replacement, scaffold hopping, and the introduction of pharmacophoric features to optimize potency, selectivity, and pharmacokinetic properties.

One common strategy is the hybridization of the indole scaffold with other biologically active heterocycles. For example, the incorporation of a 1,2,4-triazole (B32235) or a 1,3,4-thiadiazole (B1197879) ring system has been explored to develop novel antimicrobial agents. nih.gov Similarly, the synthesis of pyrazolinyl-indole derivatives has been pursued to identify new epidermal growth factor receptor (EGFR) inhibitors for cancer therapy.

Another approach involves the modification of linkers and substituent groups to fine-tune the molecule's interaction with its target. In the development of tubulin inhibitors, for instance, the ethylene (B1197577) bridge of combretastatin A-4 has been replaced with the indole nucleus to create more stable and potent analogues. epa.gov Furthermore, the introduction of various functional groups, such as nitro, halogen, trifluoromethyl, and trifluoromethoxy, on the aroyl moiety of 2-aryl-3-aroyl indoles has been systematically investigated to improve their anticancer activity. chula.ac.th

The table below provides examples of strategic modifications applied to enhance the biological potential of indole derivatives.

| Modification Strategy | Resulting Analogue Class | Targeted Biological Activity | Key Outcome | Reference |

| Heterocyclic Hybridization | Indolyl-1,2,4-triazoles | Antimicrobial, Anticancer | Development of potent and selective agents. | mdpi.comnih.gov |

| Heterocyclic Hybridization | Pyrazolinyl-indoles | Anticancer (EGFR Inhibition) | Identification of novel EGFR inhibitors. | |

| Scaffold Modification | Indole as a Combretastatin Analogue | Anticancer (Tubulin Inhibition) | Creation of more stable and potent tubulin polymerization inhibitors. | epa.gov |

| Substituent Modification | Functionalized 2-aryl-3-aroyl Indoles | Anticancer (Tubulin Inhibition) | Optimization of potency and cytotoxicity through systematic substitution. | chula.ac.th |

| Isosteric Replacement | Indole-imidazole Analogues | Antimicrobial (Anti-MRSA) | Exploration of the imidazole (B134444) ring as a key pharmacophore for anti-MRSA activity. | nih.gov |

Future Perspectives in the Academic Research of 2 4 Methoxyphenyl 1 Methyl 1h Indole

Development of Advanced Synthetic Strategies

The future of synthesizing 2-(4-methoxyphenyl)-1-methyl-1H-indole and its analogs lies in the development of more efficient and versatile synthetic methodologies. Current strategies often rely on classical indole (B1671886) syntheses, which can sometimes be limited in scope and efficiency. Future research should focus on several key areas:

C-H Activation: Direct C-H activation strategies offer a more atom-economical and streamlined approach to constructing the indole core and introducing substituents. rsc.org Research into transition-metal catalyzed C-H functionalization of both the indole nucleus and the methoxyphenyl ring could lead to novel and more direct synthetic routes.

Flow Chemistry: Utilizing microreactor technology can offer significant advantages in terms of reaction control, safety, and scalability. Developing continuous flow processes for the key bond-forming reactions in the synthesis of this indole derivative would be a significant advancement.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can lead to highly selective and environmentally friendly processes. Exploring the use of engineered enzymes for steps like N-methylation or the formation of the core indole structure could be a promising avenue.

Divergent Synthesis: Designing synthetic pathways that allow for the rapid generation of a diverse library of analogs from a common intermediate is crucial for structure-activity relationship (SAR) studies. nih.gov This could involve developing a key building block that can be readily modified at various positions of the indole and phenyl rings.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation | Atom economy, reduced steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Improved control, scalability, safety | Reactor design, optimization of reaction conditions |

| Biocatalysis | High selectivity, green chemistry | Enzyme screening and engineering |

| Divergent Synthesis | Rapid library generation, efficient SAR | Design of versatile intermediates |

Integration of Advanced Computational Techniques

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding molecular interactions. For this compound, future research will benefit from the integration of the following techniques:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the compound when interacting with potential biological targets. nih.gov This can help in understanding the binding kinetics and the conformational changes that occur upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to study the electronic details of ligand-receptor interactions with high accuracy. This is particularly useful for understanding enzymatic reaction mechanisms or the nature of specific non-covalent interactions.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on existing SAR data to predict the biological activity of novel analogs, thus prioritizing synthetic efforts. These tools can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Virtual Screening: Large compound libraries can be virtually screened against various biological targets to identify potential hits based on the this compound scaffold. This can significantly reduce the time and cost associated with experimental screening.

Exploration of Novel Pharmacological Targets and Mechanisms

While the existing pharmacological profile of indole derivatives is broad, the specific targets for this compound are not extensively characterized. Future research should aim to identify and validate novel pharmacological targets and elucidate the underlying mechanisms of action. mdpi.comunt.edunih.govnih.govresearchgate.net

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening can be employed to identify the specific proteins that this compound interacts with in a cellular context.

Phenotypic Screening: High-content screening using automated microscopy can reveal the effects of the compound on cellular morphology and function, providing clues about its mechanism of action without a preconceived target. mdpi.com

Pathway Analysis: Once a target is identified, systems biology approaches can be used to understand how the modulation of this target by the compound affects broader cellular pathways and networks. This can help in predicting both efficacy and potential off-target effects.

Exploration of Allosteric Modulation: Investigating the potential for this compound to act as an allosteric modulator of known receptors or enzymes could open up new therapeutic possibilities. nih.gov Allosteric modulators can offer greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.

Rational Design of Next-Generation Indole-Based Chemical Probes

Building on the knowledge gained from synthetic, computational, and pharmacological studies, the rational design of next-generation chemical probes based on the this compound scaffold is a key future direction. rsc.org These probes are essential tools for basic research and drug discovery.

Photoaffinity Labeling Probes: Incorporating a photoreactive group into the molecule allows for the covalent labeling of its biological target upon UV irradiation. This is a powerful technique for target validation.

Fluorescent Probes: Attaching a fluorescent dye to the indole scaffold can enable the visualization of the compound's distribution and localization within cells and tissues, providing valuable information about its pharmacokinetic and pharmacodynamic properties.

Biotinylated Probes: Conjugating biotin (B1667282) to the molecule facilitates its use in pull-down assays to isolate and identify its binding partners from complex biological samples.

Multi-Target Ligands: Based on the understanding of its interactions, the scaffold can be optimized to design ligands that modulate multiple targets simultaneously, which can be a valuable strategy for complex diseases. nih.gov

| Probe Type | Application | Design Consideration |

| Photoaffinity Labeling | Target validation | Incorporation of a photoreactive group |

| Fluorescent | Cellular imaging | Attachment of a suitable fluorophore |

| Biotinylated | Target identification | Linkage of a biotin moiety |

| Multi-Target Ligands | Complex diseases | Optimization for multiple binding sites |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 65–75 |

| N-methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 85–90 |

Basic: How can spectroscopic and crystallographic methods characterize the structural features of this compound?

Methodological Answer:

- NMR : Assign signals using ¹H and ¹³C NMR. The methoxy group typically appears as a singlet at ~δ 3.8 ppm (¹H) and δ 55–60 ppm (¹³C). The indole NH proton is absent due to N-methylation .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement . Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 113 K.

- Refinement : R factor < 0.05, data-to-parameter ratio > 15 .

Q. Example Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.035 |

| C–C bond length | 1.45 Å (mean) |

Advanced: What strategies are employed for isotopic labeling (e.g., carbon-14) of the methoxyphenyl group in this compound?

Methodological Answer:

- Radiolabeling : Start with [¹⁴C]-toluene or [¹⁴C]-methanol. For 4-methoxy labeling:

- Brominate toluene at the para position, then perform Ullmann coupling with CuI to introduce methoxy-¹⁴C .

- Purify via HPLC (C18 column, acetonitrile/water) to isolate the labeled intermediate.

- Challenges : Minimize isotopic dilution by optimizing reaction stoichiometry and avoiding excess reagents.

Advanced: How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structure refinement?

Methodological Answer:

- Disordered regions : Use PART instructions in SHELXL to model alternative conformations. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters .

- Twinning : Test for twinning using PLATON (TWINABS). Refine with TWIN and BASF commands in SHELXL .

- Validation : Check with checkCIF/PLATON for ADDSYM alerts or underestimated bonds .

Advanced: How can the pharmacological activity of this compound be evaluated against neurological targets (e.g., imidazoline-2 binding sites)?

Methodological Answer:

- In vitro assays :

- Radioligand binding : Use ¹¹C-BU99008 (a structural analog) to compete for I2BS in rat brain homogenates. Measure Ki values via Scatchard analysis .

- Selectivity screening : Test against off-targets (e.g., MAO-B) using fluorogenic substrates.

- In vivo PET imaging : Administer ¹¹C-labeled tracer to assess blood-brain barrier penetration and target engagement .

Advanced: What computational approaches are suitable for modeling interactions between this compound and protein targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID) by removing water molecules and adding hydrogens.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.

- Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures) .

Advanced: How can reaction mechanisms (e.g., cycloisomerization) involving this compound be studied experimentally?

Methodological Answer:

- Kinetic studies : Monitor silver-catalyzed cycloisomerization via in situ IR or NMR. Track intermediates at 10-minute intervals .

- Isotope effects : Synthesize deuterated analogs to measure KIE (kH/kD) for H-transfer steps .

- DFT calculations : Optimize transition states using Gaussian09 (B3LYP/6-31G*). Compare with experimental activation energies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.